6-tert-butyl-4-chloro-3-nitroquinoline
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Overview
Description
6-tert-butyl-4-chloro-3-nitroquinoline is a chemical compound with the molecular formula C13H13ClN2O2 and a molecular weight of 264.71 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of tert-butyl, chloro, and nitro groups on the quinoline ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-4-chloro-3-nitroquinoline typically involves multi-step organic reactions. One common method includes the nitration of 6-tert-butyl-4-chloroquinoline using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-4-chloro-3-nitroquinoline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Reduction: 6-tert-butyl-4-chloro-3-aminoquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-tert-butyl-4-chloro-3-nitroquinoline has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-tert-butyl-4-chloro-3-nitroquinoline depends on its specific application. For example, in biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-4-chloroquinoline
- 6-tert-butyl-3-nitroquinoline
- 4-chloro-3-nitroquinoline
Uniqueness
6-tert-butyl-4-chloro-3-nitroquinoline is unique due to the combination of tert-butyl, chloro, and nitro groups on the quinoline ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1981583-08-7 |
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Molecular Formula |
C13H13ClN2O2 |
Molecular Weight |
264.71 g/mol |
IUPAC Name |
6-tert-butyl-4-chloro-3-nitroquinoline |
InChI |
InChI=1S/C13H13ClN2O2/c1-13(2,3)8-4-5-10-9(6-8)12(14)11(7-15-10)16(17)18/h4-7H,1-3H3 |
InChI Key |
WDFRCLHYDBGDTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=CN=C2C=C1)[N+](=O)[O-])Cl |
Purity |
95 |
Origin of Product |
United States |
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